Allatotropin

Descripción

Propiedades

Número CAS |

120928-88-3 |

|---|---|

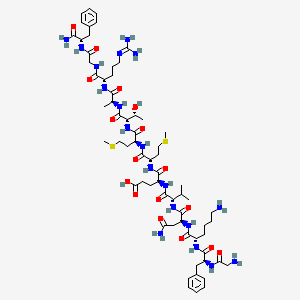

Fórmula molecular |

C65H103N19O17S2 |

Peso molecular |

1486.8 g/mol |

Nombre IUPAC |

4-[[2-[[4-amino-2-[[6-amino-2-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C65H103N19O17S2/c1-35(2)52(83-62(99)47(32-48(68)86)82-57(94)41(20-13-14-26-66)78-61(98)46(76-49(87)33-67)31-39-18-11-8-12-19-39)63(100)81-42(22-23-51(89)90)58(95)79-43(24-28-102-5)59(96)80-44(25-29-103-6)60(97)84-53(37(4)85)64(101)74-36(3)55(92)77-40(21-15-27-72-65(70)71)56(93)73-34-50(88)75-45(54(69)91)30-38-16-9-7-10-17-38/h7-12,16-19,35-37,40-47,52-53,85H,13-15,20-34,66-67H2,1-6H3,(H2,68,86)(H2,69,91)(H,73,93)(H,74,101)(H,75,88)(H,76,87)(H,77,92)(H,78,98)(H,79,95)(H,80,96)(H,81,100)(H,82,94)(H,83,99)(H,84,97)(H,89,90)(H4,70,71,72) |

Clave InChI |

VOQFXDFZGBDKIR-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |

SMILES canónico |

CC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |

Origen del producto |

United States |

Foundational & Exploratory

"Allatotropin discovery and initial characterization"

An In-depth Technical Guide on the Discovery and Initial Characterization of Allatotropin

Introduction

This compound (AT) is a pleiotropic neuropeptide first identified for its role in stimulating the biosynthesis of juvenile hormone (JH) in the tobacco hornworm, Manduca sexta. Subsequent research has revealed its multifaceted involvement in a variety of physiological processes across numerous insect species, including myotropic activities, cardioacceleration, and immune responses. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key experimental protocols related to this compound, intended for researchers, scientists, and professionals in drug development.

Discovery and Initial Characterization

The discovery of this compound was a significant advancement in insect endocrinology. It was originally isolated from head extracts of the adult tobacco hornworm, Manduca sexta, based on its potent ability to stimulate the in vitro synthesis of juvenile hormone by the corpora allata (CA).

Structure and Peptide Family

Manduca sexta this compound (Manse-AT) is a 13-amino acid amidated peptide. Its primary sequence was determined to be Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH2. Allatotropins belong to a large family of structurally related myoactive peptides found not only in insects but also in other invertebrates, suggesting an ancient evolutionary origin. Many Allatotropins feature a conserved C-terminal pentapeptide motif, TARGFa.

Quantitative Data

Table 1: this compound Amino Acid Sequences in Various Insect Species

| Species | Peptide Sequence |

| Manduca sexta | Gly-Phe-Lys-Asn-Val-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ |

| Aedes aegypti | Ala-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ |

| Anopheles gambiae | Ala-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ |

| Anopheles albimanus | Ala-Pro-Phe-Arg-Asn-Ser-Glu-Met-Met-Thr-Ala-Arg-Gly-Phe-NH₂ |

| Samia cynthia ricini | Identical to Manduca sexta AT |

Table 2: EC₅₀ Values for this compound Receptor Activation in Manduca sexta

| Ligand | EC₅₀ (CHO-PAM28 cells - Ca²⁺) |

| Manse-AT | 4.0 nM |

| Manse-ATL-I | 8.5 pM |

| Manse-ATL-II | 37.2 pM |

| Manse-ATL-III | 3.6 nM |

Experimental Protocols

Juvenile Hormone (JH) Biosynthesis Assay (In Vitro)

This protocol is adapted from methods used for Manduca sexta.

Objective: To quantify the rate of JH synthesis by the corpora allata in response to this compound.

Materials:

-

Corpora allata (CA) with corpora cardiaca (CC) attached, dissected from day 3 female Manduca sexta.

-

Medium 199 (GIBCO) with Hanks' salts, L-glutamine, and 25 mM HEPES buffer (pH 7.2).

-

2% Ficoll.

-

Synthetic this compound.

-

[methyl-¹⁴C]-methionine.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Dissect a pair of CA-CC complexes from a day 3 female Manduca sexta.

-

Place the dissected glands in 100 µL of Medium 199 containing 2% Ficoll in a culture plate.

-

Prepare serial dilutions of this compound in Medium 199.

-

Add the this compound dilutions to the wells containing the CA-CC complexes. For control wells, add only the medium.

-

Add [methyl-¹⁴C]-methionine to each well to a final concentration of 10 µM.

-

Incubate the plate for 3 hours at 30°C in the dark with gentle shaking.

-

Stop the reaction by adding 200 µL of isooctane to each well.

-

Vortex the plate for 1 minute to extract the newly synthesized radiolabeled JH into the isooctane phase.

-

Transfer the isooctane layer to a scintillation vial.

-

Add 5 mL of scintillation fluid to each vial.

-

Quantify the amount of radiolabeled JH using a scintillation counter.

-

Express the results as fmol of JH synthesized per hour per pair of glands.

Myotropic (Hindgut Contraction) Assay

Objective: To measure the effect of this compound on the contraction frequency of the insect hindgut.

Materials:

-

Isolated hindgut from the insect of interest.

-

Insect saline solution.

-

Synthetic this compound.

-

Force transducer and recording equipment.

-

Dissection microscope.

Procedure:

-

Dissect the hindgut from the insect in cold saline solution.

-

Mount the hindgut preparation in an organ bath containing fresh saline solution at room temperature.

-

Attach one end of the hindgut to a fixed hook and the other end to an isometric force transducer.

-

Allow the preparation to equilibrate for 30 minutes, during which spontaneous contractions should become regular.

-

Record the basal contraction frequency for 10 minutes.

-

Add this compound to the organ bath to achieve the desired final concentration.

-

Record the contraction frequency for at least 10 minutes after the addition of the peptide.

-

Wash the preparation with fresh saline to remove the this compound and allow the contraction frequency to return to the basal level.

-

Repeat with different concentrations of this compound.

-

Analyze the data by comparing the contraction frequency before and after the addition of the peptide.

Cloning of the this compound Receptor (ATR)

This protocol is a generalized approach based on the cloning of the Manduca sexta ATR.

Objective: To isolate and clone the cDNA encoding the this compound receptor.

Materials:

-

Total RNA from a tissue known to express the ATR (e.g., midgut of feeding larvae).

-

Reverse transcriptase.

-

Degenerate primers designed from conserved regions of known ATRs or orexin (B13118510) receptors.

-

RACE (Rapid Amplification of cDNA Ends) kit.

-

Taq DNA polymerase.

-

Cloning vector (e.g., pcDNA3.1).

-

Competent E. coli cells.

-

DNA sequencing reagents.

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the target tissue using a standard protocol (e.g., TRIzol).

-

Synthesize first-strand cDNA from the total RNA using reverse transcriptase and oligo(dT) primers.

-

-

Initial PCR Amplification:

-

Perform PCR on the cDNA using degenerate primers designed based on conserved regions of known ATR sequences.

-

Run the PCR product on an agarose (B213101) gel and purify the band of the expected size.

-

Sequence the purified PCR product to confirm its identity as a fragment of the ATR.

-

-

5' and 3' RACE:

-

Use a RACE kit and gene-specific primers designed from the sequenced ATR fragment to amplify the 5' and 3' ends of the cDNA.

-

Clone and sequence the RACE products.

-

-

Full-Length cDNA Amplification:

-

Assemble the full-length ATR cDNA sequence from the initial fragment and the 5' and 3' RACE sequences.

-

Design primers corresponding to the start and end of the full-length coding sequence.

-

Amplify the full-length cDNA by PCR from the first-strand cDNA.

-

-

Cloning and Sequencing:

-

Clone the full-length PCR product into an expression vector.

-

Transform the ligation product into competent E. coli cells.

-

Select positive colonies and purify the plasmid DNA.

-

Sequence the insert to confirm the full-length sequence of the ATR.

-

Functional Characterization of the this compound Receptor

Objective: To determine the second messenger pathways activated by the ATR.

A. Intracellular Calcium Mobilization Assay (Aequorin-based)

Materials:

-

CHO-PAM28 cell line (stably expressing apoaequorin).

-

Expression vector containing the cloned ATR.

-

Cell culture medium (e.g., DMEM/F12).

-

Transfection reagent (e.g., FuGENE 6).

-

Luminometer.

-

Synthetic this compound and analogs.

Procedure:

-

Cell Culture and Transfection:

-

Culture CHO-PAM28 cells in appropriate medium.

-

Transfect the cells with the ATR expression vector using a suitable transfection reagent. As a control, transfect a separate batch of cells with an empty vector.

-

Incubate the cells for 48 hours to allow for receptor expression.

-

-

Aequorin Reconstitution:

-

Incubate the transfected cells with coelenterazine h for 4 hours in the dark to reconstitute the active aequorin photoprotein.

-

-

Luminescence Measurement:

-

Wash the cells and resuspend them in assay buffer.

-

Place the cell suspension in the luminometer.

-

Inject a solution of this compound or its analogs at various concentrations into the cell suspension.

-

Measure the light emission resulting from the interaction of Ca²⁺ with aequorin.

-

-

Data Analysis:

-

Calculate the dose-response curve and determine the EC₅₀ value for each ligand.

-

B. Intracellular cAMP Assay (Luciferase Reporter-based)

Materials:

-

HEK293 cell line.

-

ATR expression vector.

-

A reporter plasmid containing the luciferase gene downstream of a cAMP response element (CRE).

-

Transfection reagent.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Co-transfect HEK293 cells with the ATR expression vector and the CRE-luciferase reporter plasmid.

-

Incubate for 48 hours.

-

-

Ligand Stimulation:

-

Treat the transfected cells with various concentrations of this compound for a defined period (e.g., 6 hours).

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase expressed, which in turn is dependent on the intracellular cAMP concentration.

-

-

Data Analysis:

-

Construct a dose-response curve and calculate the EC₅₀ value.

-

Visualizations

Caption: Workflow of this compound discovery and characterization.

Caption: this compound signaling pathway.

The Ancient Origins and Diversified Roles of Allatotropin: An In-depth Technical Guide on its Evolutionary History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allatotropin (AT), a pleiotropic neuropeptide first identified for its role in stimulating juvenile hormone synthesis in insects, represents an ancient signaling molecule with a rich evolutionary history.[1] This technical guide provides a comprehensive overview of the evolutionary trajectory of AT and its cognate receptor, from its ancestral origins to its functional diversification across the invertebrate phyla. We present a detailed analysis of its molecular evolution, supported by quantitative data, and provide standardized protocols for key experimental techniques used in its study. Furthermore, we visualize the complex signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted neuropeptide system, offering insights for researchers in comparative endocrinology and professionals in insecticide and drug development.

Introduction: The Discovery and Pleiotropic Nature of this compound

This compound was originally isolated from the tobacco hornworm, Manduca sexta, as a potent stimulator of juvenile hormone (JH) biosynthesis by the corpora allata (CA).[2] Subsequent research, however, has revealed that AT is a multifunctional neuropeptide with a wide array of physiological roles.[1] Beyond its namesake function, AT is involved in the regulation of visceral muscle contractions, heart rate, gut motility, ion transport, and even the modulation of circadian rhythms and immune responses.[3][4] This pleiotropy is a hallmark of the AT system and hints at a complex evolutionary history where a conserved signaling molecule has been co-opted for diverse physiological needs.

Molecular Evolution of the this compound Ligand and its Gene

The this compound peptide is characterized by a conserved C-terminal pentapeptide motif, typically TARGF-amide, which is crucial for its biological activity.[5] While the full peptide sequence can vary between species, this core motif is remarkably conserved, highlighting its functional importance throughout evolution.

In some insect orders, particularly Lepidoptera, the at gene exhibits alternative splicing, giving rise to multiple mRNA transcripts that encode not only AT but also several this compound-like (ATL) peptides from a single gene.[2][6] This mechanism of generating peptide diversity from a single genetic locus is a significant evolutionary strategy for expanding the functional repertoire of the AT system.

Table 1: this compound and this compound-Like Peptide Sequences in Selected Invertebrates

| Species | Phylum/Order | Peptide | Sequence |

| Manduca sexta | Insecta/Lepidoptera | Manse-AT | GFKNVEMMTARGFa |

| Manse-ATL-I | GSLYGHQPLARGFa | ||

| Manse-ATL-II | AQSGWGQPLARGFa | ||

| Manse-ATL-III | VDWQHAGILARGFa | ||

| Bombyx mori | Insecta/Lepidoptera | Bomo-AT | GFKNVEMMTARGFa |

| Aedes aegypti | Insecta/Diptera | Aeaeg-AT | APFRNSEMMTARGFa |

| Locusta migratoria | Insecta/Orthoptera | Locmi-AG-MT-1 | GFKNVALSTARGFa |

| Leptinotarsa decemlineata | Insecta/Coleoptera | Lepde-AT | GFKNAELMTARGFa |

| Pheretima sp. | Annelida | GSLYSNQGLARGFa | |

| Fusinus sp. | Mollusca | GSLYGHQPLARGFa | |

| Achatina sp. | Mollusca | GSLYGHQPLARGFa | |

| Lymnaea sp. | Mollusca | GSLYGHQPLARGFa |

Note: 'a' denotes C-terminal amidation.

The this compound/Orexin (B13118510) Receptor Superfamily: A Deep Evolutionary Connection

The cellular effects of this compound are mediated by a specific G-protein coupled receptor (GPCR), the this compound receptor (ATR).[3] Phylogenetic analyses have revealed that the ATR belongs to a large, ancient superfamily of receptors that includes the vertebrate orexin (hypocretin) receptors.[7][8] This evolutionary link is one of the most compelling pieces of evidence for the ancient origin of this signaling system, predating the divergence of protostomes and deuterostomes.

The this compound/Orexin receptor family is characterized by a highly conserved E/DRWYAI motif in the second intracellular loop, which is critical for G-protein coupling and signal transduction.[7] The presence of this motif in receptors from cnidarians, placozoans, and bilaterians suggests its existence in the common ancestor of all metazoans.[8]

Table 2: this compound Receptors Identified in Invertebrates

| Species | Phylum/Order | Receptor Name/Accession |

| Manduca sexta | Insecta/Lepidoptera | Manse-ATR (ADX66344) |

| Bombyx mori | Insecta/Lepidoptera | Bomo-ATR |

| Aedes aegypti | Insecta/Diptera | AeATr (AAEL011680) |

| Schistocerca gregaria | Insecta/Orthoptera | Schgr-ATR (JN543509) |

| Tribolium castaneum | Insecta/Coleoptera | Trica-ATR (XP_973738) |

| Bombus terrestris | Insecta/Hymenoptera | Boter-ATR (XP_003402490) |

| Aplysia californica | Mollusca | apATRPR |

| Platynereis dumerilii | Annelida | |

| Hydra vulgaris | Cnidaria |

Signaling Pathway of the this compound Receptor

Upon binding of this compound, the ATR undergoes a conformational change that activates intracellular signaling cascades. Functional studies in various insect species have demonstrated that the ATR can couple to multiple G-protein subtypes, primarily Gq and Gs.[3]

-

Gq/PLC Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ is a key event in many of AT's myotropic and stimulatory effects.

-

Gs/AC Pathway: The ATR can also couple to the Gs protein, which activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which phosphorylates downstream target proteins, leading to a cellular response.

The dual coupling of the ATR to both Ca2+ and cAMP signaling pathways allows for a fine-tuned and context-dependent cellular response to this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

Immunohistochemistry for this compound Localization

This protocol is for the localization of this compound-like immunoreactivity in whole-mount preparations of the insect nervous system.

Materials:

-

Dissecting microscope and tools

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde (PFA) in PBS

-

PBS with 0.5% Triton X-100 (PBT)

-

Blocking solution: 10% normal goat serum (NGS) in PBT

-

Primary antibody: Rabbit anti-Allatotropin (diluted in blocking solution)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488), diluted in PBT

-

Mounting medium

-

Microscope slides and coverslips

-

Confocal microscope

Procedure:

-

Dissection and Fixation: Dissect the desired tissue (e.g., brain, ventral nerve cord) in cold PBS. Immediately fix the tissue in 4% PFA for 2-4 hours at 4°C.

-

Washing: Wash the tissue three times for 15 minutes each in PBT to permeabilize the membranes.

-

Blocking: Incubate the tissue in blocking solution for at least 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the tissue in the primary antibody solution overnight at 4°C with gentle agitation.

-

Washing: Wash the tissue five times for 20 minutes each in PBT.

-

Secondary Antibody Incubation: Incubate the tissue in the secondary antibody solution for 2 hours at room temperature in the dark.

-

Final Washes: Wash the tissue three times for 15 minutes each in PBT, followed by two 15-minute washes in PBS.

-

Mounting and Imaging: Mount the tissue on a microscope slide in mounting medium. Image the preparation using a confocal microscope.

In Situ Hybridization for this compound mRNA

This protocol describes the detection of this compound mRNA transcripts in tissue sections.

Materials:

-

Digoxigenin (DIG)-labeled RNA probe for this compound (antisense)

-

Paraffin-embedded tissue sections on slides

-

Xylene and ethanol (B145695) series for deparaffinization and rehydration

-

Proteinase K solution

-

Hybridization buffer

-

Anti-DIG antibody conjugated to alkaline phosphatase (AP)

-

NBT/BCIP substrate for colorimetric detection

-

Microscope

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded ethanol series to water.

-

Permeabilization: Treat the sections with Proteinase K to increase probe accessibility. The concentration and incubation time must be optimized for the specific tissue.

-

Prehybridization: Incubate the sections in hybridization buffer for at least 1 hour at the hybridization temperature (typically 55-65°C).

-

Hybridization: Apply the DIG-labeled probe diluted in hybridization buffer to the sections. Incubate overnight in a humidified chamber at the hybridization temperature.

-

Post-hybridization Washes: Perform a series of stringent washes to remove unbound probe.

-

Immunodetection: Block non-specific binding and then incubate with an anti-DIG-AP antibody.

-

Colorimetric Detection: Wash off unbound antibody and incubate with NBT/BCIP substrate until the desired color intensity is reached.

-

Mounting and Analysis: Stop the reaction, counterstain if desired, dehydrate, and mount the slides. Analyze the results under a microscope.

Cloning of the this compound Gene using RACE-PCR

Rapid Amplification of cDNA Ends (RACE) is used to obtain the full-length sequence of the this compound transcript when only a partial sequence is known.

Materials:

-

Total RNA from the tissue of interest

-

Reverse transcriptase

-

Oligo(dT) primer for 3' RACE

-

Gene-specific primers (GSPs) for both 5' and 3' RACE

-

Terminal deoxynucleotidyl transferase (TdT) for 5' RACE

-

Abridged anchor primer

-

Taq DNA polymerase

-

Cloning vector and competent E. coli cells

Procedure (5' RACE):

-

First-strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using a GSP specific to a known region of the this compound transcript.

-

Tailing of cDNA: Add a homopolymeric tail (e.g., poly(dC)) to the 3' end of the cDNA using TdT.

-

PCR Amplification: Perform PCR using a nested GSP and an anchor primer that anneals to the poly(dC) tail.

-

Cloning and Sequencing: Clone the resulting PCR product into a suitable vector and sequence to determine the 5' end of the transcript.

Procedure (3' RACE):

-

First-strand cDNA Synthesis: Synthesize first-strand cDNA from total RNA using an oligo(dT) primer that anneals to the poly(A) tail of the mRNA.

-

PCR Amplification: Perform PCR using a GSP and a primer that anneals to the oligo(dT) adapter sequence.

-

Cloning and Sequencing: Clone and sequence the PCR product to determine the 3' end of the transcript.

Functional Characterization of the this compound Receptor using Calcium Imaging

This protocol describes how to functionally express the this compound receptor in a heterologous cell system and measure its activation by monitoring changes in intracellular calcium.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vector containing the this compound receptor cDNA

-

Transfection reagent

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Synthetic this compound peptide

-

Fluorescence microscope or plate reader equipped for calcium imaging

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells to an appropriate confluency. Transfect the cells with the this compound receptor expression vector using a suitable transfection reagent.

-

Dye Loading: 24-48 hours post-transfection, load the cells with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM with 0.02% Pluronic F-127) for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) to remove excess dye.

-

Calcium Imaging: Place the cells on the imaging system. Acquire a baseline fluorescence reading.

-

Ligand Application: Add synthetic this compound peptide at various concentrations to the cells and continuously record the fluorescence signal.

-

Data Analysis: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation. Plot the dose-response curve to determine the EC50 value.

Conclusion and Future Directions

The study of the this compound neuropeptide system has unveiled a fascinating evolutionary narrative of a highly conserved signaling module that has been adapted for a multitude of physiological functions across the invertebrate tree of life. The deep evolutionary connection to the vertebrate orexin system underscores the ancient origins and fundamental importance of this signaling pathway.

For researchers and scientists, the continued exploration of the this compound system in a wider range of invertebrate taxa will undoubtedly provide further insights into the evolution of neuropeptide signaling and its role in shaping animal physiology and behavior. For drug development professionals, the this compound receptor, with its critical roles in insect physiology, presents a promising target for the development of novel and specific insect pest management agents. A thorough understanding of its structure, function, and signaling is paramount for the rational design of such compounds. The experimental protocols and data presented in this guide provide a solid foundation for advancing research in this exciting field.

References

- 1. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological function and Structural of Allatotropin_Chemicalbook [chemicalbook.com]

- 3. This compound Neuropeptide For Insect Physiology Research [benchchem.com]

- 4. Isolation and functional characterization of an this compound receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

The Architectonics of a Neuropeptide: A Technical Guide to Allatotropin Gene Identification and Cloning

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropins (AT) are a family of pleiotropic neuropeptides first identified for their role in stimulating the biosynthesis of juvenile hormone (JH) in insects.[1][2] Subsequent research has revealed their diverse physiological functions, including myoregulatory activity, cardioacceleration, and modulation of the immune response, making the allatotropin signaling system a compelling target for the development of novel insecticides and therapeutic agents.[1][3] This technical guide provides an in-depth overview of the methodologies for the identification and cloning of the this compound gene and its receptor, details key experimental protocols, and visualizes the associated signaling pathways.

This compound Gene and Receptor Identification: A Methodological Overview

The identification of the this compound gene and its corresponding receptor has been achieved in a variety of insect species, including Manduca sexta, Bombyx mori, and Schistocerca gregaria.[2][4][5] The general workflow for this process is outlined below.

Experimental Workflow for this compound Gene Identification and Cloning

Key Experimental Protocols

This compound Gene Cloning

Objective: To isolate the full-length cDNA sequence of the this compound gene.

Methodology:

-

Tissue Preparation and RNA Extraction: Total RNA is extracted from the central nervous system or whole bodies of the target insect species using standard protocols (e.g., TRIzol reagent).[6]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers.[6]

-

Degenerate PCR: Based on conserved regions of known this compound peptide sequences, degenerate oligonucleotide primers are designed.[5] These primers are then used in a polymerase chain reaction (PCR) with the synthesized cDNA as a template to amplify a partial fragment of the this compound gene.

-

Rapid Amplification of cDNA Ends (RACE): To obtain the full-length sequence, 5' and 3' RACE is performed using gene-specific primers designed from the sequence of the initial PCR product.[2]

-

Cloning and Sequencing: The amplified full-length cDNA is then cloned into a suitable vector (e.g., pGEM-T Easy Vector) and sequenced to confirm its identity.[6]

This compound Receptor (ATR) Identification and Cloning

Objective: To identify and clone the cDNA of the this compound receptor.

Methodology:

-

Homology-Based Screening: The identification of the ATR often relies on homology to known G protein-coupled receptors (GPCRs), particularly orthologs of vertebrate orexin/hypocretin receptors.[2] A PCR-based approach using primers designed from the sequence of a known ATR from a related species can be employed.[7][8]

-

EST Database Mining: Expressed Sequence Tag (EST) databases of the target organism's central nervous system can be searched for sequences with homology to known ATRs.[2]

-

Full-Length cDNA Acquisition: Similar to the gene cloning protocol, RACE-PCR is used to obtain the complete coding sequence of the receptor.[2]

Functional Characterization of the this compound Receptor

Objective: To confirm the function of the cloned receptor and characterize its signaling pathway.

Methodology:

-

Heterologous Expression: The full-length ATR cDNA is cloned into an expression vector and transfected into a suitable cell line, such as Human Embryonic Kidney 293 (HEK293) cells.[9]

-

Ligand-Binding Assays: The ability of synthetic this compound to bind to the expressed receptor is assessed.

-

Second Messenger Assays: The activation of the receptor by this compound is monitored by measuring changes in intracellular second messengers. This typically involves:

-

Calcium Imaging: Using a fluorometric imaging plate reader (FLIPR) to detect transient increases in intracellular calcium ions ([Ca2+]) upon ligand application.[9][10]

-

cAMP Measurement: Quantifying changes in cyclic adenosine (B11128) monophosphate (cAMP) levels using commercially available kits.[2][7]

-

-

Dose-Response Analysis: The potency of this compound in activating the receptor is determined by generating a dose-response curve and calculating the half-maximal effective concentration (EC50).[2]

Gene Expression Analysis

Objective: To determine the tissue distribution and expression levels of the this compound and ATR genes.

Methodology:

-

Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the relative abundance of AT and ATR mRNA transcripts in different tissues and at various developmental stages.[2][9]

-

In Situ Hybridization: This method localizes the specific cells expressing the AT and ATR mRNA within a tissue sample, providing spatial expression data.[5]

-

Immunohistochemistry: Using antibodies specific to the this compound peptide, this technique visualizes the location of the mature peptide in the nervous system and other tissues.[5]

This compound Signaling Pathway

The this compound receptor is a rhodopsin-like G protein-coupled receptor (GPCR).[2] Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[11] In some systems, an increase in cAMP levels has also been observed following ATR activation.[2][7]

This compound Signaling Cascade

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for this compound and its receptor.

Table 1: this compound Receptor Activation

| Species | Receptor | Ligand | EC50 (nM) | Second Messenger(s) | Reference |

| Schistocerca gregaria | Schgr-ATR | Schgr-AT | nanomolar range | Ca²⁺, cAMP | [2] |

| Aedes aegypti | AeATr | Aedes-AT | low nanomolar range | Ca²⁺ | [9][10] |

| Manduca sexta | Manse-ATR | Manse-AT & ATL peptides | Varies by peptide | Ca²⁺, cAMP | [7] |

Table 2: Relative Potency of Manduca sexta this compound-like (ATL) Peptides

| Peptide | Relative Potency | Reference |

| ATL-I | > ATL-II | [7] |

| ATL-II | > ATL-III | [7] |

| ATL-III | > AT | [7] |

Table 3: Tissue Distribution of this compound Receptor (ATR) mRNA in Aedes aegypti Adult Females

| Tissue | Expression Level | Reference |

| Nervous System (Brain, Ganglia) | High | [9][10] |

| Corpora Allata-Corpora Cardiaca Complex | High | [9] |

| Ovary | High | [9][10] |

| Heart | Expressed | [9][10] |

| Hindgut | Expressed | [9][10] |

Alternative Splicing of the this compound Gene

In some lepidopteran insects, such as Manduca sexta and Bombyx mori, the this compound gene undergoes alternative splicing to produce multiple mRNA transcripts.[5][12] These different transcripts can encode a precursor protein containing not only this compound but also other structurally related this compound-like (ATL) peptides.[5][12] This mechanism allows for the generation of a diversity of bioactive peptides from a single gene, which may have distinct functions or potencies.[7]

Conclusion and Future Directions

The identification and cloning of the this compound gene and its receptor have provided significant insights into the regulation of insect physiology. The detailed methodologies outlined in this guide serve as a foundation for further research in this area. Future studies may focus on the discovery of this compound signaling components in a wider range of insect species, the elucidation of the crystal structure of the this compound receptor for structure-based drug design, and the development of potent and selective agonists and antagonists for pest management and other applications. The pleiotropic nature of this compound signaling underscores its importance as a key regulatory system in invertebrates and a promising target for biotechnological innovation.

References

- 1. Biological function and Structural of Allatotropin_Chemicalbook [chemicalbook.com]

- 2. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exogenous expression of an this compound-related peptide receptor increased the membrane excitability in Aplysia neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular characterization and expression analysis of Manduca sexta this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioinformation.net [bioinformation.net]

- 7. Isolation and functional characterization of an this compound receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Functional characterization of an this compound receptor expressed in the corpora allata of mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Functional characterization of an this compound receptor expressed in the corpora allata of mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | Genome Context [genomecontext.com]

- 12. Developmental and sex-specific differences in expression of neuropeptides derived from this compound gene in the silkmoth Bombyx mori - PubMed [pubmed.ncbi.nlm.nih.gov]

The Allatotropin Precursor: A Technical Guide to its Analysis and Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide primarily identified in insects, where it plays a crucial role in stimulating the biosynthesis of juvenile hormone, a key regulator of development, reproduction, and behavior. Beyond this foundational role, AT is implicated in a diverse array of physiological processes, including myotropic activities, immune responses, and feeding behaviors. The this compound precursor protein gives rise to the mature AT peptide and, in some species, this compound-like (ATL) peptides through a series of post-translational modifications, primarily proteolytic cleavage. Understanding the intricacies of this precursor's analysis and processing is paramount for elucidating its function and for the development of novel pest management strategies and therapeutic agents. This technical guide provides an in-depth overview of the this compound precursor, its processing, signaling pathways, and the experimental methodologies crucial for its study.

This compound Precursor Protein: Structure and Diversity

The this compound gene, through transcription and in some cases alternative splicing, produces mRNA that is translated into a precursor protein. This preproprotein contains a signal peptide at its N-terminus, which directs it to the secretory pathway, followed by the sequences of the mature this compound peptide and, in some insects like moths, one or more this compound-like peptides. These bioactive peptides are flanked by proteolytic cleavage sites.

Table 1: Amino Acid Sequences of this compound (AT) and this compound-Like (ATL) Peptides in Various Insect Species

| Species | Peptide | Sequence |

| Manduca sexta (Tobacco hornworm) | AT | GFKNVEMMTARGF-NH2 |

| Bombyx mori (Silkworm) | AT | GFKNVEMMTARGF-NH2 |

| ATLI | APLGMRF-NH2 | |

| ATLII | GDWGSKRF-NH2 | |

| ATLIII | APFGLRF-NH2 | |

| Aedes aegypti (Yellow fever mosquito) | AT | APFRNSEMMTARGF-NH2 |

| Schistocerca gregaria (Desert locust) | AT | GFKNVEMMTARGF-NH2 |

Processing of the this compound Precursor

The liberation of mature this compound and related peptides from the precursor protein is a critical step in their biosynthesis and is accomplished through a series of enzymatic steps within the regulated secretory pathway of neurosecretory cells.

Proteolytic Cleavage

The primary mechanism for processing the this compound precursor is endoproteolytic cleavage at specific sites, typically consisting of single or paired basic amino acid residues (Lysine, Arginine). This process is carried out by a family of enzymes known as proprotein convertases (PCs), which are subtilisin-like serine proteases. In neuroendocrine cells, the key enzymes involved in processing neuropeptide precursors are PC1/3 and PC2.[1][2]

The general rules for cleavage at mono- and dibasic sites in insect neuropeptide precursors are as follows[3][4]:

-

Lys-Arg (KR): This is a very common and efficiently cleaved site.

-

Arg-Arg (RR): Also a common cleavage site.

-

Arg-Lys (RK): Less frequently observed as a cleavage site.

-

Lys-Lys (KK): A rare cleavage site in insects.

-

Monobasic Arg (R): Cleavage can occur at a single arginine residue, often influenced by the surrounding amino acid context.

Following endoproteolytic cleavage, the resulting peptides with C-terminal basic residues are often trimmed by carboxypeptidases, such as Carboxypeptidase E.

C-terminal Amidation

A common post-translational modification of many neuropeptides, including this compound, is C-terminal amidation. This process is crucial for the biological activity and stability of the peptide. The amide group is donated by a C-terminal glycine (B1666218) residue in the precursor, a reaction catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM).

The following diagram illustrates the general workflow for the processing of a hypothetical this compound precursor protein.

This compound Signaling Pathway

This compound exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. The binding of AT to its receptor initiates an intracellular signaling cascade, leading to a physiological response.

Studies have shown that the this compound receptor (ATR) can couple to the Gq alpha subunit of the heterotrimeric G-protein.[5] This activation of Gq leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ concentration is a key event in mediating many of the effects of this compound, such as muscle contraction and hormone synthesis.

In addition to the Gq pathway, there is evidence that the this compound receptor can also lead to an increase in intracellular cyclic AMP (cAMP) levels, suggesting a potential coupling to Gs alpha subunits in certain contexts.[5]

Table 2: Quantitative Data on this compound Receptor Activation

| Receptor | Ligand | EC50 (nM) | Cell Line | Reference |

| Aedes aegypti ATrM2 | Aedes-AT | 29.7 ± 6.2 | HEK293 | (Nouzova et al., 2011) |

| Aedes aegypti ATrM3 | Aedes-AT | 33.1 ± 4.4 | HEK293 | (Nouzova et al., 2011) |

Experimental Protocols

Tissue Preparation for this compound Immunocytochemistry

This protocol is adapted from studies on mosquitoes and can be modified for other insect species.[6]

Materials:

-

4% formaldehyde (B43269) in phosphate-buffered saline (PBS)

-

PBS with 0.3% Triton X-100 (PBS-T)

-

PBS with 1% bovine serum albumin (PBS-A)

-

Primary antibody against this compound

-

Fluorescently-conjugated secondary antibody

-

Mounting medium (e.g., Vectashield)

-

Glass slides and coverslips

-

Dissection tools

-

Confocal microscope

Procedure:

-

Anesthetize insects by cold exposure.

-

Dissect the tissues of interest (e.g., brain, corpora cardiaca-corpora allata complex, gut) in cold PBS.

-

Fix the tissues in 4% formaldehyde in PBS for 4 hours at room temperature.

-

Wash the tissues extensively in PBS.

-

Permeabilize the tissues by incubating in PBS-T for 2 hours.

-

Block non-specific antibody binding by incubating in PBS-A for 1 hour.

-

Incubate the tissues with the primary anti-Allatotropin antibody diluted in PBS-A overnight at 4°C.

-

Wash the tissues with PBS-T (5 x 10 minutes).

-

Incubate with the fluorescently-conjugated secondary antibody diluted in PBS-A for 2 hours at 37°C in the dark.

-

Wash the tissues with PBS-T (5 x 10 minutes) in the dark.

-

Mount the tissues on glass slides using a fluorescence-preserving mounting medium.

-

Visualize the immunostaining using a confocal laser-scanning microscope.

Radiochemical Assay for Juvenile Hormone Biosynthesis

This protocol measures the effect of this compound on its primary target tissue, the corpora allata, by quantifying the synthesis of radiolabeled juvenile hormone.[5]

Materials:

-

Insect saline

-

L-[methyl-³H]methionine

-

This compound peptide

-

Iso-octane

-

Scintillation vials and scintillant

-

Liquid scintillation counter

-

Dissection tools

-

Incubation chamber

Procedure:

-

Dissect the corpora allata (CA) from the insects in cold insect saline.

-

Pre-incubate the CA in saline for 30 minutes.

-

Transfer the CA to a fresh tube containing insect saline with L-[methyl-³H]methionine.

-

For the experimental group, add this compound to the incubation medium at the desired concentration. For the control group, add only the vehicle.

-

Incubate the CA for a defined period (e.g., 3 hours) at an appropriate temperature.

-

Stop the reaction and extract the newly synthesized radiolabeled juvenile hormone by adding iso-octane and vortexing.

-

Centrifuge the tubes to separate the phases.

-

Transfer an aliquot of the iso-octane (top layer) containing the radiolabeled JH to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Express the results as femtomoles of JH synthesized per hour per pair of glands.

Mass Spectrometry for this compound Identification and Quantification

Mass spectrometry (MS) is a powerful tool for the identification and quantification of neuropeptides from complex biological samples.

General Workflow:

-

Tissue Extraction: Homogenize tissues in an acidic extraction buffer (e.g., 90% methanol/9% glacial acetic acid/1% water) to precipitate larger proteins and extract peptides.

-

Peptide Cleanup: Use solid-phase extraction (SPE) with C18 cartridges to desalt and concentrate the peptide extract.

-

LC-MS/MS Analysis: Separate the peptides by reverse-phase high-performance liquid chromatography (HPLC) coupled to a high-resolution mass spectrometer.

-

Data Analysis: Identify this compound and its fragments by matching the experimental tandem mass spectra (MS/MS) to theoretical fragmentation patterns derived from the known amino acid sequence. For quantification, use label-free or stable isotope labeling methods.

The following diagram outlines a typical workflow for the analysis of this compound using mass spectrometry.

Conclusion

The study of the this compound precursor protein and its processed peptides is a dynamic field with significant implications for insect physiology and the development of novel biotechnological applications. A thorough understanding of its analysis and processing, from the gene to the mature, active neuropeptide, is essential for continued progress. The methodologies and information presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the multifaceted roles of this compound and to leverage this knowledge for future innovations.

References

- 1. The Multifaceted Proprotein Convertases: Their Unique, Redundant, Complementary, and Opposite Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The proprotein convertases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mono- and dibasic proteolytic cleavage sites in insect neuroendocrine peptide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mono- and dibasic proteolytic cleavage sites in insect neuroendocrine peptide precursors. | Semantic Scholar [semanticscholar.org]

- 5. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunostaining for this compound and allatostatin-A and -C in the mosquitoes Aedes aegypti and Anopheles albimanus - PMC [pmc.ncbi.nlm.nih.gov]

"tissue distribution of Allatotropin in insects"

An In-depth Technical Guide to the Tissue Distribution of Allatotropin in Insects

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (AT) is a pleiotropic neuropeptide originally identified for its primary role in stimulating the biosynthesis of Juvenile Hormone (JH) in the corpora allata (CA) of insects.[1][2][3] Subsequent research has revealed its multifaceted nature, with significant functions as a myoregulator, neuromodulator, and neurohormone, impacting processes from digestion and circulation to immune response and circadian rhythms.[1][4][5] The diverse physiological roles of this compound are a direct reflection of the widespread distribution of both the peptide and its G-protein coupled receptor (ATR) throughout the insect body. This document provides a comprehensive overview of this distribution across various insect species, details common experimental methodologies for its study, and visualizes key pathways and workflows. Understanding this distribution is critical for fundamental insect physiology research and for the development of novel, targeted pest management strategies.

Tissue Distribution of this compound (AT) and its Receptor (ATR)

This compound and its receptor are found in a wide array of tissues, broadly categorized into the central nervous system (CNS), endocrine glands, and various peripheral tissues. The localization has been determined primarily through immunohistochemistry for the peptide and quantitative PCR (qPCR) or in situ hybridization for the receptor's mRNA.

Central and Enteric Nervous Systems

AT is synthesized in neurosecretory cells within the CNS and enteric nervous system.[3] From these cells, axons project to various target tissues where AT is released.

-

Brain: AT-immunoreactive cells are consistently found in the brain, particularly in the protocerebrum and pars intercerebralis.[6][7][8]

-

Ventral Nerve Cord (VNC): The subesophageal, thoracic, and abdominal ganglia all contain AT-expressing neurons.[4][6][8] In Heliothis virescens, the number of AT-containing cells in the brain and subesophageal ganglion increases during larval development.[6]

-

Enteric Nervous System: In Manduca sexta, cells expressing AT have been identified in the frontal ganglion.[3]

Endocrine and Neurohemal Organs

The corpora allata (CA) and corpora cardiaca (CC) are key sites for AT signaling related to JH synthesis.

-

Corpora Allata (CA): As the primary target for JH regulation, the CA is a major site of AT action. Strong AT-like immunoreactivity is detected in axons that branch over the surface of the CA.[8] The this compound receptor (ATR) is expressed directly in the CA of mosquitoes and feeding larvae of Manduca sexta.[2][9]

-

Corpora Cardiaca (CC): The CC, a neurohemal organ, serves as a release site for neuropeptides into the hemolymph. AT immunoreactivity is present in the CC.[10]

Peripheral Tissues and Organs

The pleiotropic effects of this compound are evident from its broad distribution and receptor presence in numerous peripheral tissues.

-

Muscular Tissues: AT is a potent myoregulator, stimulating contractions in the gut and circulatory system.[1][5] ATR expression is found in the heart and hindgut of Aedes aegypti.[2]

-

Digestive System: AT influences gut motility and ion transport.[1][10] ATR mRNA is present in the midgut and hindgut of M. sexta larvae.[9]

-

Excretory System: In M. sexta, the highest levels of ATR mRNA in feeding larvae are found in the Malpighian tubules.[9] In Triatoma infestans, an AT-like peptide released from the Malpighian tubules stimulates hindgut contractions.[11]

-

Reproductive System: AT and its receptor are expressed in the reproductive organs of both males and females. High levels of ATR mRNA are found in the ovary, testis, and accessory glands of Aedes aegypti.[2][4] The ovaries of Rhodnius prolixus also express both AT and its receptor.[12]

-

Immune System: Recent evidence points to a role for AT in immunity. In mosquitoes, AT elicits immune responses in hemocytes, and AT conjugated to quantum dots has been shown to label hemocytes in vivo.[4]

Quantitative Data on this compound Distribution

Quantitative analyses, primarily using enzyme-linked immunosorbent assay (ELISA) and quantitative real-time PCR (qRT-PCR), have provided insights into the relative abundance of AT peptide and ATR transcripts in various tissues.

Table 1: Quantitative Distribution of this compound Peptide and Receptor mRNA in Select Insects

| Species | Tissue | Analyte | Method | Key Findings | Reference |

| Heliothis virescens (Mated Female) | Brain | AT-like Peptide | ELISA | Highest concentration among all tissues tested. | [8] |

| Ventral Nervous System | AT-like Peptide | ELISA | Considerable amounts detected. | [8] | |

| Accessory Glands | AT-like Peptide | ELISA | Considerable amounts detected. | [8] | |

| Ovaries, Fat Body, Flight Muscle | AT-like Peptide | ELISA | Very low concentrations. | [8] | |

| Aedes aegypti (Adult Female) | Nervous System (Brain, Ganglia) | ATR mRNA | qRT-PCR | High transcript levels. | [2] |

| Corpora Allata-Cardiaca | ATR mRNA | qRT-PCR | High transcript levels, primarily in the CA. | [2] | |

| Ovary | ATR mRNA | qRT-PCR | High transcript levels. | [2] | |

| Heart, Hindgut | ATR mRNA | qRT-PCR | Expressed. | [2] | |

| Midgut, Fat Body, Malpighian Tubules | ATR mRNA | qRT-PCR | Transcripts not detected. | [2] | |

| Manduca sexta (Feeding Larva) | Malpighian Tubules | ATR mRNA | qRT-PCR | Highest expression levels. | [9] |

| Midgut, Hindgut, Testes, Corpora Allata | ATR mRNA | qRT-PCR | Moderate expression levels. | [9] | |

| Rhodnius prolixus (4th Instar Larva) | Corpora Allata | AT mRNA | RT-qPCR | Expression is highest 3-5 days after a blood meal, correlating with the peak of JH synthesis. | [12] |

| Schistocerca gregaria | Central Nervous System | AT Precursor mRNA | qRT-PCR | Expression largely restricted to the CNS. | [13] |

Experimental Protocols

The localization and quantification of this compound and its receptor rely on standard molecular and histological techniques. Below are generalized protocols for the key methodologies cited.

Immunohistochemistry (for AT Peptide Localization)

This technique uses antibodies to visualize the location of the AT peptide within preserved tissue.

-

Tissue Preparation: Dissect the target tissue (e.g., brain, VNC, gut) in a physiological saline solution.

-

Fixation: Fix the tissue, typically in 4% paraformaldehyde in a phosphate-buffered saline (PBS) for several hours to overnight at 4°C, to preserve cellular structure.

-

Washing: Wash the tissue extensively in PBS to remove the fixative.

-

Permeabilization: Incubate the tissue in PBS containing a detergent like Triton X-100 (e.g., 0.1-0.5%) to allow antibodies to penetrate the cell membranes.

-

Blocking: Incubate in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the tissue with the primary antibody (e.g., a monoclonal or polyclonal antibody raised against AT) diluted in blocking solution, typically for 24-48 hours at 4°C.

-

Washing: Wash the tissue again extensively in PBS with Triton X-100.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) that specifically binds to the primary antibody. This incubation is typically done for several hours at room temperature or overnight at 4°C in the dark.

-

Final Washes & Mounting: Perform final washes and mount the tissue on a microscope slide using an anti-fade mounting medium.

-

Visualization: Analyze the tissue using a confocal laser-scanning microscope to identify AT-immunoreactive cells and nerve projections.[7]

Quantitative Real-Time PCR (qRT-PCR) (for AT/ATR mRNA Quantification)

This method measures the amount of specific mRNA transcripts in a tissue sample, providing a quantitative measure of gene expression.

-

Tissue Dissection & RNA Extraction: Dissect the target tissue and immediately homogenize it in a lysis buffer (e.g., TRIzol) to preserve RNA integrity. Extract total RNA using a commercial kit or standard phenol-chloroform protocol.

-

RNA Quantification and Quality Check: Measure RNA concentration (e.g., using a NanoDrop spectrophotometer) and assess its integrity (e.g., via gel electrophoresis).

-

DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qPCR Reaction Setup: Prepare a reaction mix containing the cDNA template, specific forward and reverse primers for the target gene (AT or ATR) and a reference (housekeeping) gene, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.

-

Thermal Cycling: Run the reaction in a real-time PCR machine. The machine cycles through temperatures to denature the DNA, anneal the primers, and extend the new DNA strands. Fluorescence is measured at the end of each cycle.

-

Data Analysis: The cycle at which fluorescence crosses a threshold (Ct value) is determined. The relative expression of the target gene is calculated by normalizing its Ct value to that of the reference gene, often using the ΔΔCt method.

Visualizations: Pathways and Workflows

This compound Signaling Pathway

The this compound receptor (ATR) is a G-protein coupled receptor (GPCR).[5] Upon binding of this compound, the receptor activates intracellular signaling cascades that primarily lead to an increase in intracellular calcium (Ca²⁺) and cyclic AMP (cAMP) levels, which in turn modulate cellular responses like hormone synthesis or muscle contraction.[5][9]

Caption: Generalized this compound signaling cascade via a G-protein coupled receptor.

Experimental Workflow: Immunohistochemistry

The following diagram outlines the major steps involved in localizing the this compound peptide in insect tissues.

Caption: Standard workflow for localizing this compound via immunohistochemistry.

Experimental Workflow: Quantitative Real-Time PCR

The diagram below illustrates the process for quantifying this compound or its receptor's gene expression.

Caption: Workflow for quantifying mRNA transcripts using qRT-PCR.

Conclusion and Future Directions

The widespread distribution of this compound and its receptor throughout the central nervous system and a multitude of peripheral tissues underscores its critical and pleiotropic role in insect physiology.[1][4][5] Originally defined by its action on the corpora allata, it is now understood to be a key regulator of myoactivity, digestion, reproduction, and even immune function. The data clearly show that AT's function is not limited to JH regulation and that its effects are highly dependent on the tissue and the developmental stage of the insect.[1][9]

For researchers and drug development professionals, this broad distribution presents both opportunities and challenges. The AT/ATR system is a promising target for the development of insect-specific pest control agents. However, its pleiotropic nature means that any intervention could have wide-ranging, potentially unintended physiological consequences. Future research should focus on elucidating the specific downstream effects of ATR activation in different tissues and exploring the potential for tissue-specific receptor isoforms or signaling partners that could allow for more targeted molecular interventions.

References

- 1. Insect allatotropins belong to a family of structurally-related myoactive peptides present in several invertebrate phyla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional characterization of an this compound receptor expressed in the corpora allata of mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular characterization and expression analysis of Manduca sexta this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: A pleiotropic neuropeptide that elicits mosquito immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Neuropeptide For Insect Physiology Research [benchchem.com]

- 6. Immunocytochemical localization of an this compound in developmental stages of Heliothis virescens and Apis mellifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunostaining for this compound and allatostatin-A and -C in the mosquitoes Aedes aegypti and Anopheles albimanus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-like peptide in Heliothis virescens: tissue localization and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and functional characterization of an this compound receptor from Manduca sexta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lirias.kuleuven.be [lirias.kuleuven.be]

- 12. biorxiv.org [biorxiv.org]

- 13. Molecular cloning and characterization of the this compound precursor and receptor in the desert locust, Schistocerca gregaria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allatotropin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropins (AT) are a family of neuropeptides that play a crucial role in the regulation of insect physiology. Initially identified for their primary function in stimulating the biosynthesis of juvenile hormone (JH), a key regulator of development, reproduction, and behavior, subsequent research has revealed the pleiotropic nature of Allatotropin signaling.[1] This technical guide provides a comprehensive overview of the core components of the this compound signaling pathway, quantitative data from key studies, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and professionals in drug development.

Core Components of the this compound Signaling Pathway

The this compound signaling cascade is initiated by the binding of the this compound peptide to its specific G-protein coupled receptor (GPCR), the this compound receptor (ATR). This interaction triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The ATR is known to couple to at least two distinct G-protein subtypes: Gq and Gs.[2] This dual coupling allows for the activation of two major second messenger systems: the phospholipase C (PLC) pathway and the adenylyl cyclase (AC) pathway.

This compound (AT) - The Ligand

This compound is a neuropeptide typically composed of 13 amino acids with an amidated C-terminus. The primary sequence of this compound can vary between insect species, but the core functional motifs are generally conserved.

This compound Receptor (ATR) - The GPCR

The this compound receptor is a member of the rhodopsin-like GPCR family and shares homology with the vertebrate orexin/hypocretin receptors.[3][4] The expression of ATR is found in various tissues, including the corpora allata (the site of JH synthesis), nervous system, midgut, hindgut, and heart, reflecting the diverse physiological roles of this compound.[5][6]

G-protein Coupling and Downstream Effectors

Upon this compound binding, the activated ATR interacts with heterotrimeric G-proteins, leading to the dissociation of the Gα subunit from the Gβγ dimer.

-

Gq Pathway: The Gαq subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signaling event that can influence a variety of cellular processes, including enzyme activation and gene expression related to steroidogenesis.[9][10][11]

-

Gs Pathway: The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2][12] cAMP acts as a second messenger, activating protein kinase A (PKA). PKA can then phosphorylate a range of downstream target proteins, modulating their activity and leading to changes in cellular function.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound signaling pathway, providing a basis for comparative analysis and experimental design.

Table 1: this compound Receptor Activation (EC50 Values)

| Insect Species | Receptor | Agonist | EC50 (nM) | Cell Line | Reference |

| Aedes aegypti | ATrM2 | Aedes aegypti AT | 29.7 ± 6.2 | HEK293/Gα16gust44 | [5] |

| Aedes aegypti | ATrM3 | Aedes aegypti AT | 33.1 ± 4.4 | HEK293/Gα16gust44 | [5] |

| Manduca sexta | Manse-ATR | Manse-AT (6-13) | 18.4 | in vitro JH synthesis | [14] |

| Manduca sexta | Manse-ATR | Manse-AT | 0.9 | in vitro JH synthesis | [14] |

Table 2: this compound Receptor Antagonism (IC50 Values)

| Insect Species | Receptor | Antagonist | IC50 (nM) | Assay | Reference |

| Manduca sexta | Manse-ATR | Manse-AT (10-13) | 0.9 | Inhibition of Manse-AT stimulated JH biosynthesis | [14] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions within the this compound signaling pathway and the workflows of key experimental procedures, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway

References

- 1. Stimulation of juvenile hormone biosynthesis by analogues of a Manduca sexta this compound: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium inhibits ovarian steroidogenesis in the blowfly Phormia regina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hellobio.com [hellobio.com]

- 4. Calcium signaling mediates cold sensing in insect tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods used to study the oligomeric structure of G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. Discovery of a Manduca sexta this compound Antagonist from a Manduca sexta this compound Receptor Homology Model [mdpi.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The calcium signaling pathway regulates leydig cell steroidogenesis through a transcriptional cascade involving the nuclear receptor NR4A1 and the steroidogenic acute regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. cAMP-Glo™ Assay Protocol [worldwide.promega.com]

Allatotropin's Crucial Role in the Modulation of Insect Feeding Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatotropin (AT) is a pleiotropic neuropeptide first isolated from the tobacco hornworm, Manduca sexta, based on its capacity to stimulate the synthesis of Juvenile Hormone (JH) by the corpora allata.[1][2] Subsequent research has revealed that AT's functional repertoire extends far beyond JH regulation, encompassing roles as a potent myoregulator, cardioaccelerator, and a modulator of circadian rhythms and nutrient absorption.[2][3][4] AT and its related peptides are structurally conserved across numerous invertebrate phyla, including mollusks, annelids, and flatworms, suggesting an ancient and fundamental role in invertebrate physiology.[1][3]

This technical guide provides an in-depth examination of the mechanisms through which this compound influences insect feeding behavior. It consolidates findings on its myotropic effects on the digestive tract, its role in enzyme secretion, its interaction with other neuroendocrine pathways, and the underlying signaling cascades. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers investigating insect neurobiology and those in the field of drug and insecticide development.

The Multifaceted Involvement of this compound in Feeding

This compound modulates feeding through a combination of central and peripheral mechanisms. Its influence is primarily exerted by controlling the physical movement of food through the alimentary canal and by regulating the secretion of digestive enzymes.

Myostimulatory Effects on the Alimentary Canal

A primary function of this compound is the stimulation of visceral muscle contractions.[5] This myotropic activity is critical for peristalsis in the foregut, midgut, and hindgut, which propels food through the digestive system.[5][6] In several insect species, AT has been shown to increase the frequency and amplitude of gut contractions, facilitating both ingestion and the passage of the food bolus.[2][6] For instance, in larvae of the tomato moth (Lacanobia oleracea) and the fall armyworm (Spodoptera frugiperda), AT injection inhibited feeding, likely due to its potent myoactivity on the foregut muscles.[6] In Spodoptera frugiperda, Manduca sexta-AT (Manse-AT) was specifically shown to stimulate ileum contractions.[5] This myoregulatory activity is considered a basal function of the AT peptide family, with its role in JH synthesis evolving secondarily.[3]

Regulation of Digestive Enzyme Release

Beyond mechanical food processing, this compound is directly involved in the chemical digestion process by controlling the release of digestive enzymes into the midgut.[2] In Spodoptera frugiperda larvae, Manse-AT was demonstrated to significantly increase the levels of amylase and trypsin in the midgut, actions that are antagonistic to those of Allatostatin-A.[5] This function ensures that the secretion of digestive enzymes is coordinated with the presence and passage of food, optimizing nutrient breakdown and absorption.

Interaction with Other Neuropeptidergic Pathways

The regulation of feeding is a complex process involving the interplay of numerous neuropeptides. This compound does not act in isolation but as part of a larger regulatory network.

-

Antagonism with Allatostatins (ASTs): Allatostatins, particularly A-type ASTs, often exhibit functions contrary to AT. While AT is myostimulatory, ASTs are typically myoinhibitory, suppressing gut contractions and feeding.[5][6][7] In many insects, AT and AST are co-localized in the frontal ganglion, suggesting a finely-tuned local regulation of gut motility.[5]

-

Modulation by Short Neuropeptide F (sNPF): In the silkworm, Bombyx mori, short neuropeptide F (sNPF) was found to have an antagonistic effect on AT's inhibition of feeding motivation. sNPF, present in midgut enteroendocrine cells, appears to positively modulate feeding by counteracting the inhibitory effects of AT within the midgut.[8]

The this compound Signaling Pathway

This compound exerts its cellular effects by binding to a specific G-protein coupled receptor (GPCR), known as the this compound receptor (ATR).[1][9] The ATR is an orthologue of the vertebrate orexin/hypocretin receptors, highlighting a deep evolutionary link in feeding-related signaling pathways.[1][10]

Upon binding of AT to its receptor, a conformational change activates intracellular G-proteins. Functional analyses in various cell lines have shown that the ATR is coupled to at least two primary signaling cascades:

-

Gq/Phospholipase C (PLC) Pathway: Activation of the Gq protein leads to the stimulation of PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions (Ca²⁺) from intracellular stores, leading to a rapid increase in cytosolic Ca²⁺ concentration.[9][11]

-

Gs/Adenylate Cyclase Pathway: The ATR can also couple to Gs proteins, which activate adenylate cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[9][11]

The subsequent elevation of these second messengers, Ca²⁺ and cAMP, activates downstream kinases and other effector proteins, culminating in the final physiological response, such as muscle cell contraction or enzyme exocytosis.[11]

Quantitative Data on this compound's Effects

The following table summarizes key quantitative findings from various studies on the effects of this compound and related peptides on feeding and physiological parameters in different insect species.

| Insect Species | Experimental Condition | Measured Parameter | Result | Citation(s) |

| Spodoptera frugiperda | Injection of Manduca sexta AT (Manse-AT) | Larval Weight | Drastic reduction in weight gain | [12] |

| Spodoptera frugiperda | Injection of Manse-AT | Midgut Enzyme Levels | Significant increase in amylase and trypsin activity | [5] |

| Spodoptera frugiperda | RNAi knockdown of Allatostatin & this compound | Fecundity | ~40% reduction | [13] |

| Lacanobia oleracea | Injection of Manse-AT | Feeding Behavior | Inhibition of feeding | [6] |

| Rhodnius prolixus | Ingestion of AT-antiserum | Crop Peristalsis | Significant decrease in the rate of peristaltic waves | [14] |

| Rhodnius prolixus | Ingestion of AT-antiserum | Urine Elimination | Significant decrease in diuretic rate | [14] |

| Aedes aegypti | Treatment with AT | Bacterial Phagocytosis | Strong stimulation of phagocytic activity in hemocytes | [4] |

| Hydra plagiodesmica | Treatment with AT | Hypostome Extrusion | Dose-dependent stimulation of hypostome extrusion (feeding response) | [1][15] |

Experimental Protocols for Studying this compound

Investigating the function of this compound involves a range of molecular, physiological, and behavioral techniques. Detailed below are generalized protocols for key experimental approaches.

Peptide Injection Bioassay for Feeding Behavior

This protocol assesses the in vivo effect of this compound on feeding.

-

Peptide Preparation: Synthetically produced this compound is dissolved in an appropriate insect saline or buffer solution to the desired final concentrations (e.g., ranging from 10⁻⁹ to 10⁻⁶ M). A vehicle-only solution serves as the control.

-

Insect Preparation: Larvae or adult insects are selected at a specific developmental stage and may be starved for a defined period to standardize hunger levels.

-

Injection: Using a microinjection needle and a nanoliter injector, a precise volume (e.g., 1-2 µL) of the AT solution or control is injected into the insect's hemocoel, often through the intersegmental membrane.

-

Behavioral Assay: Post-injection, insects are provided with a pre-weighed amount of artificial diet, sometimes containing a dye for easy visualization of consumption.

-

Data Collection: After a set period (e.g., 24 hours), food consumption is quantified by re-weighing the remaining diet. Alternatively, larval weight gain or the number of fecal pellets produced can be measured as proxies for feeding.[6][12]

RNA Interference (RNAi) for Gene Knockdown

RNAi is used to silence the expression of the this compound precursor or its receptor to study loss-of-function phenotypes.

-

dsRNA Synthesis: A ~300-500 bp region of the target gene (AT or ATR) is amplified by PCR using primers with T7 promoter sequences. The resulting PCR product is used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA). A non-related gene (e.g., GFP) is used to synthesize control dsRNA.

-

dsRNA Injection: A concentrated solution of dsRNA (e.g., 1-5 µg/µL) is injected into the hemocoel of the insect at an appropriate life stage (e.g., early larval instar or pupa).[13][16]

-

Incubation: Injected insects are maintained under standard rearing conditions for a period (e.g., 3-5 days) to allow for systemic gene knockdown.

-

Knockdown Validation: A subset of insects is used to confirm the reduction in target mRNA levels via quantitative real-time PCR (qPCR) on RNA extracted from relevant tissues (e.g., brain, gut).

-

Phenotypic Analysis: The remaining insects are subjected to behavioral assays (e.g., feeding assays as described in 5.1) or physiological measurements to determine the effect of the gene knockdown.

CRISPR-Cas9 Gene Editing

CRISPR-Cas9 allows for the permanent knockout of the AT or ATR gene, creating stable mutant lines for in-depth functional analysis.

-

Guide RNA (gRNA) Design: One or more gRNAs are designed to target specific exons in the AT or ATR gene.[17]

-

Reagent Preparation: Cas9 protein or mRNA is prepared along with the synthesized gRNAs.

-